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Compound of Interest

Compound Name:
(R)-2-Amino-1-(3-

chlorophenyl)ethanol

Cat. No.: B037897 Get Quote

(R)-2-Amino-1-(3-chlorophenyl)ethanol is a chiral amino alcohol that has garnered significant

attention in the field of medicinal chemistry and pharmaceutical development. As a versatile

synthetic intermediate, its structural and stereochemical properties make it a crucial component

in the synthesis of complex, biologically active molecules. The presence of a stereogenic

center, an aromatic ring substituted with a chloro group, and reactive amino and hydroxyl

functionalities provides a scaffold that is frequently utilized in the design of targeted

therapeutics.

This guide provides a comprehensive overview of the chemical properties, stereoselective

synthesis, analytical characterization, and applications of (R)-2-Amino-1-(3-
chlorophenyl)ethanol, with a particular focus on its role in the development of novel

pharmaceuticals, such as inhibitors for the IGF-1 receptor in anticancer research.[1] The

information presented is intended for researchers, chemists, and professionals in the drug

development sector who require a deep technical understanding of this important molecule.

Physicochemical and Structural Properties
The fundamental chemical and physical characteristics of a compound are critical for its

application in synthesis and formulation. Below is a summary of the key properties for (R)-2-
Amino-1-(3-chlorophenyl)ethanol.
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Property Value Source

Molecular Formula C₈H₁₀ClNO [2]

Molecular Weight 171.62 g/mol [2]

CAS Number
1245623-78-2 (for

hydrochloride salt)
[3]

Appearance
Typically an off-white powder

(hydrochloride salt)

Boiling Point
316.8 ± 27.0 °C at 760 mmHg

(Predicted)
[4]

Density 1.3 ± 0.1 g/cm³ (Predicted) [4]

Flash Point 145.4 ± 23.7 °C (Predicted) [4]

Storage Temperature Recommended 2-8°C [4]

Note: Some physical properties, such as boiling point and density, are computationally

predicted and should be considered as estimates.

Stereoselective Synthesis: Accessing the (R)-
Enantiomer
The biological activity of chiral molecules is often dependent on their specific stereochemistry.

Therefore, the development of efficient and highly selective synthetic routes to obtain the

desired (R)-enantiomer of 2-amino-1-(3-chlorophenyl)ethanol is of paramount importance.

Methods often focus on the asymmetric reduction of a corresponding α-aminoketone precursor.

Key Synthetic Strategies
Asymmetric Transfer Hydrogenation: This is a powerful method for the enantioselective

reduction of ketones. Catalytic systems, often employing ruthenium or rhodium complexes

with chiral ligands, facilitate the transfer of hydrogen from a hydrogen source (e.g., formic

acid/triethylamine azeotrope) to the ketone, yielding the chiral alcohol with high enantiomeric

excess.[5] The choice of catalyst and reaction conditions is critical to achieving high

selectivity for the (R)-isomer.
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Biocatalytic Reduction: The use of enzymes (ketoreductases) or whole-cell systems offers a

green and highly specific alternative to traditional chemical methods.[1] Microbial screening

can identify organisms or isolated enzymes capable of reducing the precursor, 2-amino-1-(3-

chlorophenyl)ethanone, to the (R)-alcohol with excellent yield and enantiopurity.[1] This

approach avoids the use of heavy metals and often proceeds under mild reaction conditions.

Generalized Protocol for Asymmetric Transfer
Hydrogenation
The following protocol outlines a representative procedure for the synthesis of (R)-2-amino-1-

phenylethanol derivatives, which can be adapted for the 3-chloro substituted target molecule.

Step 1: Precursor Preparation

Synthesize the precursor ketone, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride,

through established methods.

Step 2: Asymmetric Reduction

Charge a reaction vessel with the precursor ketone (1.0 equiv) and a suitable solvent, such

as methanol or isopropanol.[5]

Add the asymmetric catalyst (e.g., a chiral Ru-complex, ~0.1-0.5 mol %) to the mixture.[5]

Introduce the hydrogen source, typically a formic acid/triethylamine (5:2) mixture.[5]

Heat the reaction mixture to a controlled temperature (e.g., 60-65 °C) and stir for a sufficient

duration (e.g., 12-24 hours) until reaction completion is confirmed by a monitoring technique

like TLC or LC-MS.[5]

Step 3: Work-up and Isolation

Cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.
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The resulting residue is then subjected to an aqueous work-up. This typically involves

dissolving the residue in a suitable organic solvent (e.g., ethyl acetate or methylene chloride)

and washing with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize the acid

and remove the catalyst.

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated

in vacuo to yield the crude product.

Step 4: Purification

The crude (R)-2-amino-1-(3-chlorophenyl)ethanol can be purified by column

chromatography or recrystallization to achieve high chemical and optical purity.

Synthetic Workflow Diagram
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Asymmetric Synthesis Workflow

2-Amino-1-(3-chlorophenyl)ethanone
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(R)-2-Amino-1-(3-chlorophenyl)ethanol
(Final Product)

Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of the target molecule.

Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and

stereochemistry of (R)-2-Amino-1-(3-chlorophenyl)ethanol.

Spectroscopic Profile
While a complete dataset for this specific molecule is not readily available in public literature,

the expected spectral features can be inferred from its structure and data from closely related

analogs.[6]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show

distinct signals for the aromatic protons on the 3-chlorophenyl ring, a multiplet for the chiral

methine proton (CH-OH), and multiplets for the diastereotopic protons of the adjacent

methylene group (CH₂-N). The protons of the amino (NH₂) and hydroxyl (OH) groups would

appear as broad singlets, which can be exchanged with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display unique

signals for each carbon atom. Key signals would include those for the aromatic carbons (with

the carbon attached to chlorine being distinct), the chiral carbon bearing the hydroxyl group

(~70-75 ppm), and the carbon of the aminomethylene group (~45-55 ppm).[7]

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong, broad

absorptions in the 3300-3400 cm⁻¹ region, corresponding to the O-H and N-H stretching

vibrations.[6] C-H stretches for the aromatic and aliphatic parts would appear around 3000-

3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A C-Cl stretch would be observed in the

fingerprint region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a

characteristic (M+2)+ peak with approximately one-third the intensity of the M+ peak, which

is indicative of the presence of a single chlorine atom.

Chiral Purity Analysis Protocol
Ensuring high enantiomeric excess (e.e.) is critical. Chiral chromatography is the standard

method for this determination.

Step 1: Method Development

Select a suitable chiral stationary phase (CSP). For amino alcohols, columns like Chiralcel

OD or Chiralpak AD are often effective.

Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane)

and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine

additive (e.g., diethylamine) to improve peak shape.[5]

Step 2: Sample Preparation
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Accurately prepare a solution of the synthesized (R)-2-amino-1-(3-chlorophenyl)ethanol in
the mobile phase at a known concentration (e.g., 1 mg/mL).

Prepare a solution of the racemic mixture to identify the retention times of both the (R) and

(S) enantiomers.

Step 3: Chromatographic Analysis

Equilibrate the chiral HPLC or SFC system with the chosen mobile phase until a stable

baseline is achieved.

Inject the racemic standard and record the chromatogram, identifying the two peaks

corresponding to the (R) and (S) enantiomers.

Inject the sample solution under the same conditions.

Integrate the peak areas for both enantiomers in the sample chromatogram.

Step 4: Calculation of Enantiomeric Excess (e.e.)

Calculate the e.e. using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major +

Area_minor) ] x 100 Where Area_major is the peak area of the desired (R)-enantiomer and

Area_minor is the peak area of the (S)-enantiomer.

Analytical Workflow Diagram
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Analytical Characterization Workflow

Synthesized Sample

Structural Verification
(NMR, IR, MS)

Chiral Purity Analysis
(Chiral HPLC/SFC)

Data Analysis & e.e. Calculation

Certificate of Analysis
(Identity, Purity, e.e.)
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Role in a Multi-Step Drug Synthesis

(R)-2-Amino-1-(3-chlorophenyl)ethanol
(Chiral Building Block)
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(Coupling with Side Chain)

Advanced Intermediate

Further Functionalization
& Deprotection Steps

Final Active Pharmaceutical
Ingredient (API)
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Caption: Simplified pathway showing the use of the title compound in API synthesis.

Safety and Handling
As with any laboratory chemical, proper handling of (R)-2-amino-1-(3-chlorophenyl)ethanol is
essential to ensure personnel safety. The information below is a summary derived from

available Safety Data Sheets (SDS). [8][9][10] 7.1 Hazard Identification

Skin Corrosion/Irritation: May cause skin irritation. [9]* Serious Eye Damage/Irritation: Can

cause serious eye irritation or damage. [9]* Acute Toxicity: May be harmful if swallowed, in

contact with skin, or if inhaled. * Respiratory Irritation: May cause respiratory irritation. [9] 7.2

Safe Handling Protocol
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably

within a chemical fume hood. [8]2. Personal Protective Equipment (PPE):

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before

use. [10] * Eye Protection: Use safety glasses with side-shields or chemical goggles. [8] *

Clothing: Wear a lab coat or a protective suit to prevent skin contact. [10]3. Handling

Practices:

Avoid breathing dust, fumes, or vapors. [8][9] * Avoid contact with skin and eyes. [10] *

Wash hands thoroughly after handling. * Keep away from heat, sparks, and open flames.

[8]4. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area,

away from incompatible materials like strong oxidizing agents. [8] 7.3 First Aid Measures

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also

under the eyelids. Seek immediate medical attention. [8][10]* In case of skin contact: Wash

off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated

clothing. If irritation persists, seek medical attention. [10]* If inhaled: Move the person to

fresh air. If breathing is difficult, give oxygen. Seek medical attention. [9]* If swallowed: Do

NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [8][9]

References
This section would be populated with the full reference list based on the citations used in the

text.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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